molecular formula C10H11FO3 B8537628 Methyl 4-fluoro-2-(methoxymethyl)benzoate

Methyl 4-fluoro-2-(methoxymethyl)benzoate

Cat. No. B8537628
M. Wt: 198.19 g/mol
InChI Key: JAUDYYXLZJUKOU-UHFFFAOYSA-N
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Patent
US08901126B2

Procedure details

To a mixture of 1.75 g of methyl 4-fluoro-2-(methoxymethyl)benzoate and 8.7 mL of concentrated sulfuric acid was added 964 mg of potassium nitrate over 5 minutes under cooling at −10° C. After stirring at the same temperature for 4 hours and a half, the reaction mixture was added to 300 mL of ice water, followed by stirring. The solid was collected by filtration, washed with water, and dried under reduced pressure to obtain 1.87 g of methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
964 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([CH2:12][O:13][CH3:14])[CH:3]=1.S(=O)(=O)(O)O.[N+:20]([O-])([O-:22])=[O:21].[K+]>>[F:1][C:2]1[C:11]([N+:20]([O-:22])=[O:21])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([CH2:12][O:13][CH3:14])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1)COC
Name
Quantity
8.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
964 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring at the same temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])COC
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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